molecular formula C15H22O2 B1246120 Herbertenediol

Herbertenediol

Cat. No.: B1246120
M. Wt: 234.33 g/mol
InChI Key: GPNWEPCCGRBHED-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbertenediol is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Herbertenediol exhibits significant anti-lipid peroxidation activity. In studies involving rat brain homogenates, it demonstrated 100% inhibition at a concentration of 1 µg/mL, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

2. Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness comparable to conventional antibiotics. This positions this compound as a candidate for developing new antimicrobial agents .

Applications in Drug Discovery

This compound's unique properties make it a valuable compound in drug discovery:

  • Lead Compound Development : Its biological activities allow it to serve as a lead compound in the development of new drugs targeting oxidative stress and microbial infections.
  • Bioconjugation Techniques : The compound can be utilized in bioconjugation applications where click chemistry is employed to create targeted drug delivery systems. This method enhances the specificity and efficacy of therapeutic agents .

Case Study 1: Antioxidant Research

A study investigated the antioxidant capacity of this compound in vivo using rat models. The results indicated that this compound significantly reduced markers of oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro testing of this compound against Gram-positive and Gram-negative bacteria demonstrated its ability to inhibit bacterial growth effectively. Further studies are needed to explore its mechanism of action and potential as a new antibiotic.

Data Table: Summary of Biological Activities

Activity Tested Concentration Effectiveness
Anti-lipid peroxidation1 µg/mL100% inhibition
Antimicrobial (Gram-positive)VariesSignificant inhibition observed
Antimicrobial (Gram-negative)VariesModerate inhibition observed

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol

InChI

InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1

InChI Key

GPNWEPCCGRBHED-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C

Synonyms

herbertenediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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